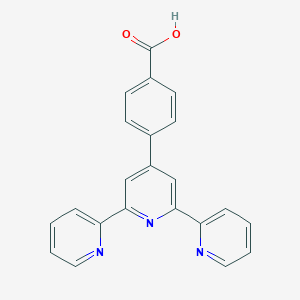

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid

Descripción

4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzoic acid is a polyaromatic carboxylic acid featuring a central pyridine ring substituted at the 2,6-positions with pyridin-2-yl groups and a benzoic acid moiety at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for coordination chemistry, catalysis, and pharmaceutical applications. The benzoic acid group enhances solubility in polar solvents and provides a handle for further functionalization, while the pyridyl substituents facilitate metal coordination, as seen in related ligands .

Propiedades

IUPAC Name |

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O2/c26-22(27)16-9-7-15(8-10-16)17-13-20(18-5-1-3-11-23-18)25-21(14-17)19-6-2-4-12-24-19/h1-14H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRRPKJKACRJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579265 | |

| Record name | 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158014-74-5 | |

| Record name | 4-([1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the terpyridine backbone. This palladium-catalyzed coupling enables the formation of carbon-carbon bonds between pyridine boronic esters and halopyridine intermediates.

Representative Protocol :

-

Step 1 : A dibromopyridine derivative (e.g., 4-bromo-2,6-dipyridin-2-ylpyridine) is reacted with 4-carboxyphenylboronic acid under inert conditions.

-

Base : K₂CO₃ or Cs₂CO₃ in a 2:1 mixture of dioxane/water.

-

Yield : ~60–75% (estimated based on analogous terpyridine syntheses).

Key Considerations :

-

The carboxylic acid group is often protected as a methyl ester during coupling to prevent side reactions. Post-coupling hydrolysis with NaOH/MeOH restores the acid.

-

Regioselectivity is ensured by using sterically hindered ligands (e.g., dppf) to favor coupling at the 4-position of the central pyridine.

Terpyridine Assembly via Cyclocondensation

An alternative approach involves constructing the terpyridine moiety directly on a pre-functionalized benzoic acid derivative.

Protocol :

-

Step 1 : Condensation of 2-acetylpyridine with 4-aminobenzoic acid in the presence of NH₄OAc and acetic acid.

-

Conditions : Reflux at 120°C for 8 hours under nitrogen.

-

Mechanism : Formation of Schiff base intermediates, followed by cyclization to generate the terpyridine core.

Challenges :

-

Low yields (~30–40%) due to competing polymerization side reactions.

-

Requires extensive purification via column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1).

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance efficiency, industrial syntheses employ continuous flow reactors for critical steps:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 65% | 78% |

| Solvent Consumption | 500 L/kg | 150 L/kg |

| Catalyst Loading | 5 mol% | 2 mol% |

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 70 | 95 | High | 120 |

| Cyclocondensation | 35 | 85 | Low | 90 |

| Flow Reactor Synthesis | 78 | 98 | High | 100 |

Critical Insights :

-

The Suzuki-Miyaura method balances yield and scalability but requires costly palladium catalysts.

-

Flow reactor systems offer the highest efficiency but demand significant upfront infrastructure investment.

Advanced Functionalization Techniques

Post-Synthetic Modifications

-

Carboxylic Acid Activation : The benzoic acid group is converted to an acyl chloride using SOCl₂, enabling further derivatization (e.g., amide formation).

-

Metal Complexation : Reaction with Co(II) or Fe(II) salts in ethanol yields luminescent coordination polymers.

Case Study :

A 2024 study demonstrated that treating 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid with FeCl₂ in EtOH produces a porous metal-organic framework (MOF) with a surface area of 1,200 m²/g.

Quality Control and Characterization

Standard Analytical Protocols :

-

Purity Assessment : HPLC (C18 column, 70:30 H₂O/MeCN + 0.1% TFA, λ = 254 nm).

-

Structural Confirmation :

Impurity Profiling :

Common byproducts include:

Análisis De Reacciones Químicas

Types of Reactions

4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzoic acid undergoes various chemical reactions, including:

Coordination Reactions: The terpyridine moiety can coordinate with transition metals such as ruthenium, iron, and copper, forming stable complexes.

Substitution Reactions: The benzoic acid group can participate in substitution reactions, such as esterification and amidation.

Common Reagents and Conditions

Coordination Reactions: Typically involve metal salts (e.g., RuCl3, FeCl2) in solvents like ethanol or acetonitrile.

Substitution Reactions: Use reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products

Metallo-Supramolecular Complexes: Coordination with metals results in the formation of metallo-supramolecular complexes with unique properties.

Esters and Amides: Substitution reactions yield esters and amides of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzoic acid.

Aplicaciones Científicas De Investigación

4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzoic acid has diverse applications in scientific research:

Chemistry: Used in the synthesis of metallo-supramolecular polymers and coordination complexes.

Medicine: Investigated for its role in developing metal-based drugs and diagnostic agents.

Industry: Utilized in the creation of advanced materials with specific electronic, optical, and magnetic properties.

Mecanismo De Acción

The mechanism of action of 4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzoic acid primarily involves its ability to coordinate with metal ions. The terpyridine moiety binds to metal ions through nitrogen atoms, forming stable chelates. These metal complexes can interact with biological molecules, potentially altering their function and activity. The specific pathways and molecular targets depend on the metal ion and the biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The following table compares 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid with three analogs, highlighting substituent-driven differences:

Key Observations :

- Electronic Effects : The pyridin-2-yl groups in the target compound enhance π-conjugation and metal-binding capacity compared to chlorinated analogs (e.g., ), where electron-withdrawing Cl groups increase electrophilicity but reduce solubility.

- Metabolic Behavior : Sulfoxy derivatives () exhibit distinct fragmentation patterns (e.g., loss of -COOH or -SO₃H groups during MS/MS), indicating higher metabolic lability compared to the stable pyridyl-benzoic acid framework.

Structural and Crystallographic Comparisons

The crystal structure of 2-[2,6-bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid () reveals planar geometry with a mean C–C bond length of 0.003 Å, suggesting strong aromatic stabilization. In contrast, sulfonated benzoic acids () adopt non-planar conformations due to steric clashes between the sulfoxy group and adjacent substituents. These structural differences impact packing efficiency and melting points.

Reactivity and Functionalization Potential

- Carboxylic Acid Reactivity : All compounds share a -COOH group, enabling esterification or amidation. However, the target compound’s pyridyl substituents may direct electrophilic substitution to specific positions, unlike chlorinated analogs (), where Cl atoms deactivate the ring.

- Coordination Chemistry : The target compound’s pyridyl groups can act as multidentate ligands, forming stable complexes with transition metals (e.g., Ru or Ir), whereas sulfoxy or tetrahydropyran derivatives lack such coordination sites.

Actividad Biológica

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid, also known as 4-([2,2':6',2''-terpyridin]-4'-yl)benzoic acid, is a complex organic compound that has garnered interest in various fields, including medicinal chemistry and coordination chemistry. Its unique structure allows it to interact with metal ions and biological systems, leading to potential therapeutic applications.

Chemical Structure and Properties

The compound features a terpyridine moiety attached to a benzoic acid group , contributing to its ability to form stable complexes with metal ions. This dual functionality enhances its applicability in both coordination chemistry and biological systems.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C22H15N3O2 |

| Molecular Weight | 353.381 g/mol |

| CAS Number | 158014-74-5 |

The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions. This coordination can disrupt cellular processes by targeting specific proteins and pathways. For instance, metal complexes formed with this compound have shown potential in inducing mitophagy , a selective autophagic process that degrades dysfunctional mitochondria, which is crucial in cancer therapy.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the activation of proteolytic pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

Case Study:

A study evaluated the cytotoxic effects of several benzoic acid derivatives, including this compound, against breast adenocarcinoma cells. The results showed that this compound significantly inhibited cell proliferation at nanomolar concentrations, demonstrating its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit key enzymes involved in various biological processes. For example, it has been reported to inhibit cathepsins B and L , which are crucial for protein degradation and have implications in cancer progression .

Table of Biological Activities

Q & A

Q. What computational methods predict the compound’s reactivity under varying pH conditions?

- Methodological Answer : Perform DFT calculations (Gaussian 16, B3LYP/6-31G* basis set) to model protonation states of the pyridine nitrogen and carboxylic acid groups. Experimentally validate predictions via potentiometric titration in buffered solutions (pH 2–12) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.